molecular formula C12H9BrF2N2O2 B2957506 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil CAS No. 352303-66-3

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil

Katalognummer: B2957506
CAS-Nummer: 352303-66-3
Molekulargewicht: 331.117
InChI-Schlüssel: AUXJUUXDNYYRQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a halogenated uracil derivative characterized by a 2,6-difluorobenzyl group at the N1 position, a bromine atom at C5, and a methyl group at C4. The bromine atom may increase steric bulk and alter electronic properties, while the methyl group at C6 could hinder enzymatic degradation, prolonging biological activity.

Biologische Aktivität

1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a gonadotropin-releasing hormone (GnRH) receptor antagonist. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural framework that enhances its biological activity. The presence of the difluorobenzyl group and the bromine atom at specific positions on the uracil ring contributes to its interaction with biological targets.

GnRH Antagonism

The primary biological activity of this compound is its role as a GnRH antagonist. GnRH is critical in regulating reproductive hormone release. By antagonizing GnRH receptors, this compound can effectively suppress luteinizing hormone (LH) release, which is beneficial in treating conditions like endometriosis and prostate cancer.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
GnRH Receptor AntagonismInhibits LH release in animal models
Anticancer ActivityPotential use in hormone-sensitive cancers
Selectivity ProfileExhibits selectivity towards specific receptor subtypes

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored extensively. Modifications at the 5 and 6 positions of the uracil ring have shown significant effects on binding affinity and biological activity. For instance, the introduction of a methyl group at the 6-position enhances receptor binding potency by 5 to 10 times compared to unmodified uracil derivatives .

In Vivo Studies

In a study involving castrated cynomolgus monkeys, oral administration of this compound demonstrated sustained suppression of plasma LH levels for over 24 hours at a dose of 3 mg/kg. This highlights its potential for long-term therapeutic application in managing hormone-dependent conditions .

Clinical Relevance

The compound is currently under investigation for its efficacy in treating endometriosis-related pain. Its ability to maintain low levels of circulating LH suggests it may be effective in reducing estrogen-driven pathologies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis involves halogenation and substitution reactions. Bromination at the uracil 5-position can be achieved using bromine or N-bromosuccinimide (NBS) under anhydrous conditions. Key steps include:

  • Substitution : React 6-methyluracil with 2,6-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) at 80–100°C in DMF .
  • Bromination : Introduce bromine at the 5-position using HBr/H₂O₂ or electrophilic brominating agents at 0–25°C .
  • Purification : Recrystallization from ethanol/water mixtures yields white solids (melting points: 165–200°C) .
    Optimization Tips :
  • Control stoichiometry (1:1.2 molar ratio for brominating agents).
  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.22 ppm, methyl groups at δ 2.24 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ at m/z 403.2) .
  • HPLC : Detect atropisomers (chiral columns, 70:30 hexane/isopropanol) .
  • Melting Point : Compare with literature values (e.g., 170–172°C) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the GnRH receptor antagonistic activity of this compound?

  • Methodological Answer :

  • In Vitro Binding Assays :
    Use HEK293 cells expressing human GnRH receptors. Incubate with ¹²⁵I-triptorelin and test compound (0.1–100 nM) to calculate IC₅₀ values .
  • Functional Assays :
    Measure intracellular calcium flux (Fluo-4 AM dye) or cAMP inhibition (ELISA) post-receptor activation .
  • In Vivo Models :
    Administer orally to hGNRHR-knock-in mice (3–30 mg/kg, twice daily for 4 weeks). Collect serum for LH level quantification via ELISA .
    Critical Note : Ensure enantiomeric purity, as atropisomers may differ in potency (e.g., ΔIC₅₀ >10x) .

Q. What methodological approaches can resolve contradictions in biological activity data reported for this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Atropisomerism : Separate enantiomers via preparative HPLC (chiral OD-H column) and test individually .
  • Assay Variability : Standardize cell passage numbers, incubation times, and buffer pH .
  • Pharmacokinetic Factors :
  • Assess metabolic stability using liver microsomes and LC-MS/MS .
  • Measure plasma protein binding (equilibrium dialysis) to adjust free compound concentrations .

Q. How can researchers investigate the pharmacokinetic properties of this compound in preclinical models?

  • Methodological Answer :

  • Oral Bioavailability : Administer 10 mg/kg (oral vs. IV) to rats. Collect plasma at 0–24h and quantify via LC-MS/MS .
  • Tissue Distribution : Use whole-body autoradiography in mice dosed with ¹⁴C-labeled compound .
  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via HR-MS/MS .

Q. Data Contradiction Analysis

Q. Why might conflicting data arise in studies evaluating the stability of this compound under acidic conditions?

  • Methodological Answer : Discrepancies may stem from:

  • Degradation Conditions : Varying pH (1.0–3.0) or temperature (37°C vs. 25°C).
  • Analytical Methods : HPLC with UV detection (λ=254 nm) vs. LC-MS .
    Resolution Strategy :
  • Conduct forced degradation studies (0.1N HCl, 37°C/24h) and compare degradation products using HR-MS .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Comparison with 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU), a widely used anticancer agent, lacks the 2,6-difluorobenzyl and methyl substituents. Key differences include:

Property 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil 5-Fluorouracil
Molecular Weight ~333.1 g/mol (estimated) 130.08 g/mol
Substituents 2,6-Difluorobenzyl (N1), Br (C5), CH3 (C6) F (C5)
Lipophilicity (LogP) Higher (due to benzyl group) Low
Mechanism Potential DNA/RNA polymerase inhibition Thymidylate synthase inhibition
Metabolic Stability Likely improved (methyl group reduces degradation) Rapid catabolism

The bromine and methyl groups in the target compound may reduce mutagenic risks compared to 5-FU, which incorporates into DNA/RNA, causing cytotoxicity .

Comparison with Rufinamide (CGP 33101)

Rufinamide, a triazole derivative with a 2,6-difluorobenzyl group, is an antiepileptic drug. Structural and functional contrasts include:

Property This compound Rufinamide
Core Structure Uracil 1,2,3-Triazole carboxamide
Substituents Br (C5), CH3 (C6) None on triazole core
Therapeutic Use Hypothesized antiviral/anticancer Seizure control
Mechanism Nucleic acid mimicry Sodium channel modulation
Bioavailability Enhanced by lipophilic benzyl group Moderate (75–85%)

While both compounds share the 2,6-difluorobenzyl group, their core structures dictate divergent biological targets and applications.

Comparison with Thioxanthonic Derivatives (Tx 4)

Tx 4 (1-((2,6-difluorobenzyl)amino)-4-propoxy-9H-thioxanthen-9-one) is an antifungal agent with a thioxanthenone core. Differences include:

Property This compound Tx 4
Core Structure Uracil Thioxanthenone
Substituents Br (C5), CH3 (C6) Propoxy (C4), amino linkage
Activity Potential nucleic acid targeting Antifungal
Synthesis Likely involves uracil alkylation Multi-step condensation

The shared 2,6-difluorobenzyl group suggests both compounds may exploit hydrophobic interactions for target binding, but their scaffolds lead to distinct mechanisms.

Pharmacokinetic and Toxicity Insights

  • Metabolic Stability : The 2,6-difluorobenzyl group likely reduces oxidative metabolism, as seen in Rufinamide .
  • Toxicity : Brominated uracils risk mutagenicity, but the methyl group at C6 may sterically hinder DNA incorporation, mitigating this risk compared to 5-bromouracil.

Eigenschaften

IUPAC Name

5-bromo-1-[(2,6-difluorophenyl)methyl]-6-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrF2N2O2/c1-6-10(13)11(18)16-12(19)17(6)5-7-8(14)3-2-4-9(7)15/h2-4H,5H2,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXJUUXDNYYRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1CC2=C(C=CC=C2F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 5-bromouracil (18.45 g, 96.6 mmol) in 300 mL of dichloroethane was treated with N,O-bis(trimethylsilyl)acetamide (48 mL, 39.5 g, 194 mmol). The reaction mixture was heated at 80° C. for 3 hr under the nitrogen. The solution was cooled down to ambient temperature, 2,6-difluorobenzyl bromide (25 g, 120 mmol) was added and the reaction mixture was heated at 80° C. overnight under the protection of nitrogen. The reaction was cooled down, quenched with MeOH (15 mL), and partitioned between dichloromethane (500 mL) and water (250 mL). The organic layer was washed with brine, dried (sodium sulfate), and evaporated to give a solid. The crude product was triturated with ether, filtered, and washed with ether three times to give compound 1 (15.2 g,50%) as a white solid; MS (CI) m/z 316.90, 318.90 (MH+).
Quantity
18.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Yield
50%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.